3-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
Triazoloquinazolines are a class of compounds that contain a triazole ring fused with a quinazoline ring. They are part of the larger family of azole compounds, which are nitrogen-containing heterocycles . The specific compound you mentioned also contains a sulfonyl group attached to a chlorophenyl ring, and an amine group attached to a cycloheptyl ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the fused triazole and quinazoline rings, along with the attached sulfonyl-chlorophenyl and amine-cycloheptyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonyl group might influence the compound’s solubility and reactivity .Scientific Research Applications
- CTQ exhibits promising anticancer effects. Researchers have explored its ability to inhibit tumor cell growth, induce apoptosis, and interfere with cancer cell signaling pathways. Further studies are needed to elucidate its precise mechanisms and potential clinical applications .
- CTQ has demonstrated anti-inflammatory properties. It may modulate inflammatory mediators, such as cytokines and prostaglandins. Investigations suggest that CTQ could be a potential candidate for managing inflammatory diseases .
- As an antioxidant, CTQ scavenges free radicals and protects cells from oxidative damage. Its unique triazoloquinazoline scaffold contributes to its radical-scavenging activity. Researchers are exploring its role in preventing oxidative stress-related disorders .
- Some studies have investigated CTQ’s antiviral activity, particularly against HIV-1. Molecular docking studies indicate that CTQ interacts with viral enzymes, making it a potential therapeutic agent against viral infections .
- CTQ has shown promise in protecting neurons from damage. It may modulate neurotransmitter systems and enhance neuronal survival. Researchers are studying its potential in neurodegenerative diseases .
- CTQ is used as a biochemical tool in proteomics studies. Its unique structure allows researchers to probe protein interactions, enzymatic activities, and cellular pathways. Santa Cruz Biochemicals offers CTQ for proteomics research .
Anticancer Properties
Anti-Inflammatory Activity
Antioxidant Potential
Antiviral Effects
Neuroprotective Properties
Proteomics Research
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors in the biological system .
Mode of Action
It’s known that triazole compounds, which this compound is a part of, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
It’s known that triazole compounds can influence a variety of biochemical pathways due to their ability to bind with various enzymes and receptors .
Pharmacokinetics
The molecular weight of the compound is 49594 , which could potentially influence its bioavailability.
Result of Action
Similar compounds have shown potent activity against certain bacteria .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-cycloheptyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2S/c23-15-11-13-17(14-12-15)31(29,30)22-21-25-20(24-16-7-3-1-2-4-8-16)18-9-5-6-10-19(18)28(21)27-26-22/h5-6,9-14,16H,1-4,7-8H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONNBSLDMQPKCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzenesulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine |
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